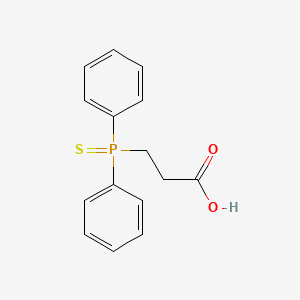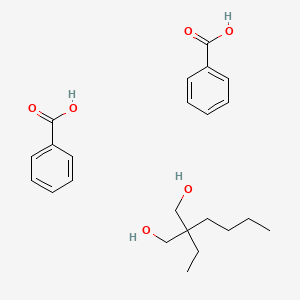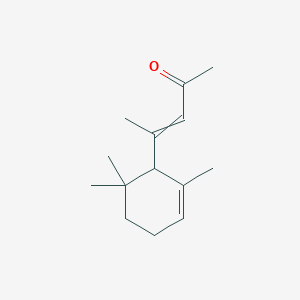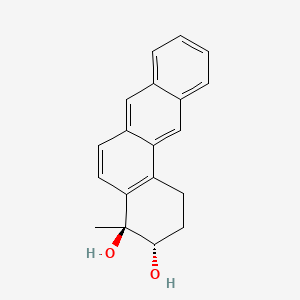
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the metabolic activation of PAHs, which are known for their carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol typically involves the dihydroxylation of the corresponding tetrahydrobenz(a)anthracene derivative. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering the potential hazards associated with PAHs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding tetrahydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various alkylated or acylated PAH derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and the formation of DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis .
Biology: In biological research, it serves as a probe to study the enzymatic pathways involved in PAH metabolism, particularly the role of cytochrome P450 enzymes .
Medicine: The compound’s derivatives are investigated for their potential anti-cancer properties, given their ability to form DNA adducts and induce apoptosis in cancer cells .
Industry: While direct industrial applications are limited, the compound’s study contributes to the development of safer industrial processes involving PAHs and the mitigation of their environmental impact .
Mecanismo De Acción
The compound exerts its effects primarily through the formation of DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially carcinogenesis. The key molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism and DNA repair mechanisms .
Comparación Con Compuestos Similares
- Benz(a)anthracene-3,4-diol
- Benzo(a)pyrene-7,8-diol
- Chrysene-1,2-diol
Comparison: Compared to these similar compounds, trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol is unique due to its specific methyl substitution, which can influence its metabolic activation and the types of DNA adducts formed. This uniqueness makes it a valuable compound for studying the structure-activity relationships in PAH-induced carcinogenesis .
Propiedades
Número CAS |
94849-76-0 |
|---|---|
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(3S,4S)-4-methyl-2,3-dihydro-1H-benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H18O2/c1-19(21)17-8-6-14-10-12-4-2-3-5-13(12)11-16(14)15(17)7-9-18(19)20/h2-6,8,10-11,18,20-21H,7,9H2,1H3/t18-,19-/m0/s1 |
Clave InChI |
HNTPRPWTHDEASX-OALUTQOASA-N |
SMILES isomérico |
C[C@]1([C@H](CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
SMILES canónico |
CC1(C(CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
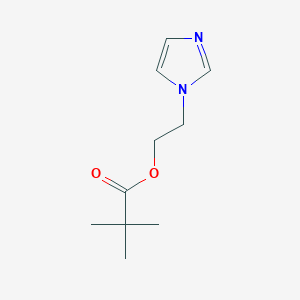

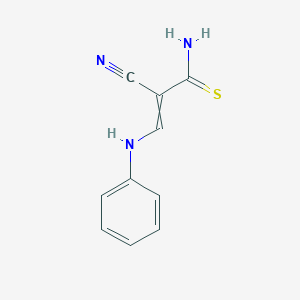

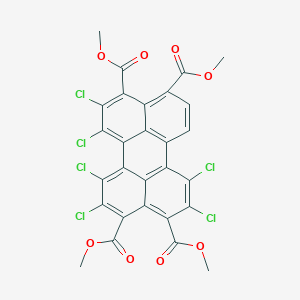
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
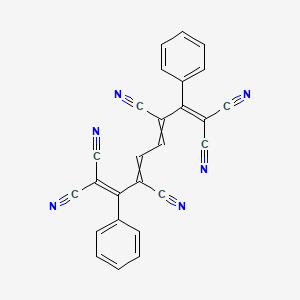
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
